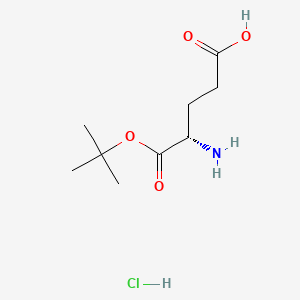

H-Glu-OtBu.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBSTOCWFXYRNS-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144313-55-3 | |

| Record name | L-Glutamic acid, 1-(1,1-dimethylethyl) ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144313-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to H-Glu-OtBu.HCl and its Pivotal Role in Modern Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-Glutamic acid γ-tert-butyl ester, focusing on its N-α-Fmoc protected form, Fmoc-Glu(OtBu)-OH, a cornerstone reagent in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, its critical role in the synthesis of complex peptides, and detailed experimental protocols for its application.

Introduction: The Significance of Protected Amino Acids in Peptide Synthesis

The chemical synthesis of peptides is a fundamental process in biochemistry and drug development, enabling the creation of novel therapeutics, research tools, and biomaterials. The stepwise assembly of amino acids into a defined sequence requires the transient masking of reactive functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups, which are chemical moieties that selectively block a reactive site and can be removed under specific conditions.

Glutamic acid, an acidic amino acid, possesses a reactive γ-carboxyl group in its side chain. To ensure the fidelity of peptide synthesis, this side chain must be protected during the elongation of the peptide chain. The tert-butyl (OtBu) ester has emerged as a highly effective and widely used protecting group for this purpose. When combined with the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, the resulting compound, Fmoc-Glu(OtBu)-OH, becomes a versatile building block in the orthogonal Fmoc/tBu strategy of solid-phase peptide synthesis.

While the hydrochloride salt of the unprotected amino acid, H-Glu(OtBu)-OH·HCl, is a stable precursor, it is the N-α-Fmoc protected version that is directly utilized in the iterative cycles of peptide synthesis. This guide will focus on the properties and applications of this key derivative.

H-Glu-OtBu.HCl and Fmoc-Glu(OtBu)-OH: Chemical Identity and Properties

The subject of this guide is L-Glutamic acid γ-tert-butyl ester and its derivatives. It is crucial to distinguish between the different forms of this compound. The initial precursor, H-Glu(OtBu)-OH, is L-glutamic acid with its side-chain carboxyl group protected as a tert-butyl ester. For practical application in Fmoc-based solid-phase peptide synthesis, the α-amino group is protected with the Fmoc group, yielding Fmoc-Glu(OtBu)-OH .

Quantitative Data

The key physicochemical properties of Fmoc-Glu(OtBu)-OH are summarized in the table below for easy reference.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester |

| Synonyms | Fmoc-L-Glu(OtBu)-OH, Fmoc-Gln(OtBu)-OH |

| CAS Number | 71989-18-9[1] |

| Molecular Formula | C₂₄H₂₇NO₆[2] |

| Molecular Weight | 425.47 g/mol [2][3] |

| Appearance | White to off-white powder or crystalline solid[2][3][4] |

| Melting Point | 80-95 °C[3] |

| Purity (HPLC) | ≥98.0%[3][5] |

| Storage Temperature | 2-8°C[3][5] |

The Role of Fmoc-Glu(OtBu)-OH in Peptide Chemistry

Fmoc-Glu(OtBu)-OH is an indispensable reagent in modern peptide synthesis, particularly within the framework of Fmoc-based solid-phase peptide synthesis (SPPS). Its utility stems from the orthogonal protection strategy afforded by the Fmoc and OtBu groups.

-

The Fmoc Group (Base-Labile): The N-terminal Fmoc group is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF)[4][6]. This allows for the selective deprotection of the α-amino group at each cycle of peptide synthesis, enabling the stepwise elongation of the peptide chain.

-

The OtBu Group (Acid-Labile): The tert-butyl ester protecting the γ-carboxyl group of the glutamic acid side chain is stable to the basic conditions used for Fmoc group removal[7][8]. However, it is efficiently cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA)[7]. This cleavage is typically performed at the final step of the synthesis, concurrently with the cleavage of the peptide from the solid support resin.

This orthogonality is the cornerstone of the Fmoc/tBu strategy, allowing for a streamlined and efficient synthesis process with high yields and purity of the final peptide product. The use of Fmoc-Glu(OtBu)-OH is crucial in the development of peptide-based drugs, vaccines, and diagnostic agents where precise control over the peptide sequence and purity is paramount[9][10].

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving Fmoc-Glu(OtBu)-OH in manual solid-phase peptide synthesis. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Coupling of Fmoc-Glu(OtBu)-OH in SPPS

This protocol describes the incorporation of a glutamic acid residue into a growing peptide chain on a solid support using Fmoc-Glu(OtBu)-OH.

Materials:

-

Fmoc-protected peptide-resin (with a free N-terminal amine)

-

Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to resin loading)

-

Coupling agent (e.g., HBTU, HATU, HCTU) (equivalent to Fmoc-Glu(OtBu)-OH)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA) (2 equivalents relative to the coupling agent)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine and byproducts.

-

Activation of Fmoc-Glu(OtBu)-OH: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH and the coupling agent in a minimal amount of DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates that all free amines have reacted. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: After a successful coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group from the glutamic acid residues.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Centrifuge and tubes

Procedure:

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The TFA in the cocktail will cleave the peptide from the resin and remove the OtBu protecting groups. The TIS acts as a scavenger to trap the reactive tert-butyl cations generated during the deprotection, preventing side reactions[8].

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two to three times to remove residual cleavage reagents and scavengers.

-

Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemical Logic

The following diagrams, generated using the DOT language, illustrate the key processes and chemical transformations involving Fmoc-Glu(OtBu)-OH in peptide synthesis.

Conclusion

This compound, and more specifically its N-α-Fmoc protected derivative, Fmoc-Glu(OtBu)-OH, is a vital component in the arsenal of the modern peptide chemist. Its well-defined chemical properties and the robust orthogonal protection strategy it enables have made it a standard reagent for the incorporation of glutamic acid residues in solid-phase peptide synthesis. A thorough understanding of its role and the associated experimental protocols is essential for researchers, scientists, and drug development professionals aiming to synthesize high-purity, complex peptides for a wide range of applications, from basic research to the development of novel therapeutics. The detailed methodologies and conceptual diagrams provided in this guide serve as a valuable resource for the effective utilization of this key building block in peptide chemistry.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 5. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. nbinno.com [nbinno.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

The Indispensable Role of the OtBu Protecting Group for Glutamic Acid in Peptide Synthesis and Drug Development

In the precise and demanding world of synthetic chemistry, particularly in the assembly of complex peptides and the development of novel therapeutics, the strategic protection of reactive functional groups is paramount. For trifunctional amino acids like glutamic acid, which possesses a reactive γ-carboxylic acid in its side chain, temporary protection is essential to ensure the fidelity of peptide bond formation at the α-amino and α-carboxyl groups. Among the arsenal of protective groups available to chemists, the tert-butyl (OtBu) ester has emerged as a cornerstone for glutamic acid, prized for its chemical robustness, orthogonal deprotection capabilities, and clean cleavage characteristics.[1][2] This technical guide provides a comprehensive examination of the function, application, and experimental protocols associated with the OtBu protecting group for glutamic acid, tailored for researchers, scientists, and drug development professionals.

Core Function and Chemical Properties

The primary role of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group, thereby preventing it from engaging in undesirable side reactions during peptide synthesis.[2] Chemically, it is a tert-butyl ester, which imparts significant steric hindrance around the protected carboxyl group. This steric bulk, combined with its electronic properties, confers a unique set of characteristics that are highly advantageous in modern synthetic strategies.

Key Properties:

-

Stability: The OtBu group is exceptionally stable under basic and nucleophilic conditions. This is a critical feature in the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, where the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is achieved using a base, typically piperidine.[1][3][4]

-

Acid Lability: The OtBu ester is readily and specifically cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] This selective removal forms the basis of the final deprotection step in many synthetic schemes, liberating the native glutamic acid residue.[1]

-

Orthogonality: The differential stability of the acid-labile OtBu group compared to the base-labile Fmoc group is a classic example of an orthogonal protection strategy.[1][6] This orthogonality is fundamental to Fmoc-based SPPS, as it allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.[3]

The OtBu Group in the Fmoc/tBu Orthogonal Protection Strategy

Role in Drug Development

The Fmoc-Glu(OtBu)-OH derivative is a fundamental building block in the pharmaceutical industry for the synthesis of peptide-based active pharmaceutical ingredients (APIs).[1] The reliability of the OtBu group ensures that the glutamic acid side chain remains inert during the assembly of the peptide, which is critical for the synthesis of therapeutic peptides with high purity and fidelity.[7][8] The clean and efficient final deprotection with TFA contributes to high yields of the target peptide, which in turn simplifies downstream purification processes.[1] Furthermore, the ability to selectively deprotect the γ-carboxyl group allows for specific modifications, such as the formation of cyclic peptides or the conjugation of peptides to other molecules like drugs or biomaterials, which can enhance a peptide's stability, bioavailability, or targeting capabilities.[2]

Quantitative Data Presentation

The following tables summarize typical parameters and outcomes for the key reactions involving the OtBu protecting group in the context of Fmoc-SPPS.

| Parameter | Protection of Fmoc-Glu-OH | Deprotection of Peptide-Resin |

| Key Reagents | tert-Butyl Acetate, Tf₂NH (catalyst) | 95% TFA, 2.5% H₂O, 2.5% TIS |

| Solvent | Not applicable (reagent is solvent) | Dichloromethane (DCM) can be used |

| Reaction Time | Varies | 1-3 hours |

| Temperature | Room Temperature | Room Temperature |

| Typical Yield | High | >90% (crude peptide) |

| Deprotection Step | Protecting Group | Reagents | Reaction Time (h) | Typical Yield (%) |

| Acidolysis | OtBu (tert-butyl) | TFA/DCM (1:1) | 1-2 | >95 |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol describes a general method for the tert-butylation of the glutamic acid side chain.

Materials:

-

Fmoc-L-glutamic acid

-

tert-Butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend Fmoc-L-glutamic acid (1.0 eq) in tert-butyl acetate (10.0 eq).

-

To the stirred suspension, add a catalytic amount of Tf₂NH (e.g., 0.05 eq).

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.[1]

Protocol 2: Cleavage and Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin, and all acid-labile protecting groups, including OtBu, are removed.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Prepare the cleavage cocktail fresh. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail (e.g., 2 mL) to the resin, ensuring it is fully submerged.

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[1]

-

Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.

-

Wash the resin with a small additional volume of neat TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approximately 10 times the TFA volume) of cold diethyl ether.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet with fresh cold ether.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Mechanism of Deprotection

The acid-catalyzed deprotection of the OtBu group proceeds through a stable tertiary carbocation intermediate.

-

Protonation: The ester oxygen of the OtBu group is protonated by the strong acid (TFA).

-

Carbocation Formation: The C-O bond cleaves, resulting in the formation of the deprotected carboxylic acid and a stable tertiary tert-butyl carbocation.

-

Scavenging: The highly reactive tert-butyl carbocation is neutralized by a scavenger molecule, such as triisopropylsilane (TIS) or water, present in the cleavage cocktail. This prevents unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or cysteine.[1] The primary product of the carbocation is the volatile gas isobutylene.

Conclusion

The OtBu protecting group for glutamic acid offers a robust and elegant solution to the challenge of side-chain protection in peptide synthesis. Its stability to basic conditions and lability under strong acid make it ideally suited for orthogonal Fmoc/tBu synthesis strategies.[5] A thorough understanding of its chemical properties, mechanisms of application and removal, and the associated experimental protocols is fundamental for its effective utilization. For researchers and professionals in drug development, the OtBu group remains a critical tool in the reliable and efficient production of high-purity, complex peptides destined for therapeutic applications.

References

Navigating the Synthesis and Purification of H-Glu-OtBu.HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Glutamic acid γ-tert-butyl ester hydrochloride (H-Glu-OtBu.HCl) is a pivotal building block in the synthesis of complex peptides and active pharmaceutical ingredients. Its strategic importance lies in the temporary protection of the γ-carboxyl group of glutamic acid, enabling selective chemical modifications at other reactive sites. This guide provides a comprehensive overview of the prevailing synthesis and purification methodologies for this compound, offering detailed protocols and comparative data to empower researchers in its efficient and high-purity production.

Synthesis of this compound: A Strategic Approach

The primary route to this compound involves the selective esterification of the γ-carboxyl group of L-glutamic acid with a tert-butyl group. A common and effective method utilizes tert-butyl acetate as the tert-butyl source, with a strong acid catalyst such as perchloric acid. This approach, while also capable of producing the di-tert-butyl ester, can be controlled to favor the formation of the desired γ-mono-ester.

Experimental Protocol: Synthesis via Acid-Catalyzed Esterification

This protocol is based on established methods for the tert-butylation of amino acids.

Materials:

-

L-Glutamic acid

-

tert-Butyl acetate

-

Perchloric acid (HClO₄)

-

Dioxane or other suitable organic solvent

-

Ethyl acetate

-

Hydrochloric acid (HCl) solution (e.g., in dioxane or diethyl ether)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend L-glutamic acid in a suitable organic solvent such as dioxane.

-

Addition of Reagents: Add an excess of tert-butyl acetate to the suspension. Cool the mixture in an ice bath (0-5 °C).

-

Catalyst Addition: Slowly add a catalytic amount of perchloric acid to the cooled and stirring mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Salt Formation: Dissolve the crude H-Glu-OtBu in a minimal amount of a suitable solvent like ethyl acetate or dioxane. Precipitate the hydrochloride salt by the dropwise addition of a solution of hydrochloric acid in dioxane or diethyl ether with stirring.

-

Isolation: Collect the precipitated white solid by filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum to yield this compound.

Purification of this compound: Achieving High Purity

The purity of this compound is critical for its successful application in subsequent synthetic steps. The primary methods for purification are recrystallization and column chromatography.

Recrystallization Protocol

Recrystallization is a highly effective technique for purifying crystalline solids. The choice of solvent is crucial for optimal results.

Solvent Selection: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A common solvent system for amino acid hydrochlorides is a mixture of a protic solvent like ethanol or methanol with an aprotic solvent like diethyl ether or ethyl acetate, or a mixture with water.

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent system (e.g., ethanol/water or methanol/diethyl ether).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

For maximum yield, the flask can be placed in an ice bath or refrigerator to further decrease the solubility of the product.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Dry the crystals under vacuum to a constant weight.

Column Chromatography

For instances where recrystallization does not yield the desired purity, or for the separation of closely related impurities, column chromatography is a powerful alternative. Ion-exchange chromatography is particularly well-suited for the purification of amino acids and their derivatives.

General Parameters for Ion-Exchange Chromatography:

-

Stationary Phase: A strong cation exchange resin is typically used for the purification of amino acids.

-

Mobile Phase: A buffered aqueous solution is used as the eluent. The pH and ionic strength of the buffer are critical parameters that are adjusted to achieve separation. The elution is often performed using a pH or salt gradient.

-

Detection: The fractions are typically monitored by UV absorbance at a low wavelength (e.g., 210-220 nm) or by post-column derivatization with a reagent like ninhydrin.

Data Presentation

The following table summarizes key quantitative data for this compound, compiled from various sources.

| Parameter | Value | Method of Analysis |

| Purity | >98.0% | HPLC |

| Melting Point | 118.0 - 124.0 °C | Not specified |

| Specific Rotation | +22.0° ± 2.0° (c=1 in MeOH) | Polarimetry |

| Reaction Yield | Varies depending on the specific reaction conditions and scale. | Gravimetric/HPLC |

Visualizing the Workflow

To provide a clear overview of the synthesis and purification process, the following workflow diagram has been generated using the DOT language.

An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with a precisely defined sequence is a cornerstone of biochemical and pharmaceutical research. The ability to construct these complex molecules with high fidelity hinges on a strategic chemical approach known as an orthogonal protection strategy. This guide provides a comprehensive overview of the core principles of this strategy, details the major protection schemes, presents quantitative data for critical steps, and outlines detailed experimental protocols.

The Core Principle of Orthogonal Protection

In peptide synthesis, the various reactive functional groups on amino acid building blocks must be temporarily masked or "protected" to prevent unwanted side reactions during peptide bond formation. An orthogonal protection strategy employs multiple classes of protecting groups within the same synthesis, where each class can be selectively removed under specific chemical conditions without affecting the others.[1][2] This selective deprotection is fundamental to the controlled, stepwise elongation of the peptide chain.

Protecting groups in Solid-Phase Peptide Synthesis (SPPS) are broadly categorized as follows:

-

Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to allow for the coupling of the next amino acid.[1]

-

Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the synthesis, only to be removed during the final cleavage of the peptide from the solid support.[1]

-

Semi-permanent (or Auxiliary) Protecting Groups: These are stable during chain elongation but can be selectively removed in the presence of permanent protecting groups, enabling complex modifications like branching or cyclization.[3]

The success of a peptide synthesis endeavor is critically dependent on the careful selection of a compatible set of protecting groups.

Major Orthogonal Protection Strategies

Two primary orthogonal protection schemes dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy.[4]

1. The Fmoc/tBu Strategy

This is the most widely used strategy in modern SPPS. It represents a truly orthogonal system.[5]

-

Nα-Protection: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7]

-

Side-Chain Protection: Acid-labile tert-butyl (tBu)-based or trityl (Trt)-based protecting groups.[5][8]

The key advantage of this strategy is the mild conditions used for Fmoc group removal (typically 20% piperidine in DMF), which are orthogonal to the strong acid (e.g., trifluoroacetic acid - TFA) required for the final cleavage and removal of side-chain protecting groups.[7][8] This minimizes the risk of side reactions and degradation of the growing peptide chain.

2. The Boc/Bzl Strategy

This is the classical approach to SPPS, pioneered by R.B. Merrifield.[9] It is considered a "quasi-orthogonal" strategy because it relies on graded acid lability.[5][9]

-

Nα-Protection: The moderately acid-labile tert-butyloxycarbonyl (Boc) group.[6][10]

-

Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require stronger acidic conditions (e.g., anhydrous hydrogen fluoride - HF) for removal.[5][10]

Selectivity is achieved because the Boc group can be removed with a moderate acid like TFA without significantly affecting the more robust benzyl-based side-chain protecting groups.[5]

Auxiliary Orthogonal Protecting Groups

For more complex peptide modifications, a third dimension of orthogonality is often required. The allyloxycarbonyl (Alloc) protecting group, in conjunction with allyl esters, provides such a system.[2][11]

-

Protection: The Alloc group can be used to protect the side chains of amino acids like lysine or ornithine.[12]

-

Deprotection: It is selectively removed under neutral conditions using a palladium(0) catalyst, leaving both Fmoc/tBu and Boc/Bzl protecting groups intact.[11][12] This allows for on-resin modification of specific side chains.

The diagram below illustrates the principle of a three-dimensional orthogonal protection strategy.

Caption: Principle of a three-dimensional orthogonal protection strategy.

Quantitative Data for Protecting Group Removal

The efficiency and selectivity of deprotection steps are critical for the overall success of peptide synthesis. The following tables summarize typical conditions and stability for common protecting groups.

Table 1: Deprotection Conditions for Common α-Amino Protecting Groups

| Protecting Group | Deprotection Reagent | Typical Conditions | Stability to Other Conditions |

| Fmoc | 20% Piperidine in DMF | 5-20 minutes at room temperature | Stable to acids (TFA, HF) |

| Boc | 50% TFA in DCM | 20-30 minutes at room temperature | Stable to bases (Piperidine) |

| Alloc | Pd(PPh₃)₄ / Phenylsilane in DCM | 30-120 minutes at room temperature | Stable to acids (TFA) and bases (Piperidine) |

Table 2: Stability of Common Side-Chain Protecting Groups in the Fmoc/tBu Strategy

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF |

| Asp, Glu | OtBu (tert-butyl ester) | TFA | Stable |

| Ser, Thr, Tyr | tBu (tert-butyl ether) | TFA | Stable |

| Lys, Orn | Boc (tert-butyloxycarbonyl) | TFA | Stable |

| Cys, Asn, Gln, His | Trt (trityl) | TFA | Stable |

| Arg | Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) | TFA | Stable |

Table 3: Stability of Common Side-Chain Protecting Groups in the Boc/Bzl Strategy

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 50% TFA/DCM |

| Asp, Glu | OBzl (benzyl ester) | HF | Stable |

| Ser, Thr, Tyr | Bzl (benzyl ether) | HF | Stable |

| Lys | Cl-Z (2-chlorobenzyloxycarbonyl) | HF | Stable |

| Cys | 4-MeBzl (4-methylbenzyl) | HF | Stable |

| Arg | Tos (tosyl) | HF | Stable |

Recent studies have also quantified the unintended removal of Fmoc groups under certain conditions, highlighting the importance of optimizing solvent and temperature parameters. For instance, at 80°C, every milliliter of DMF can cause the deprotection of up to 1 μmol of Fmoc-protected peptide.[13][14][15]

Experimental Protocols

Detailed and validated protocols are essential for reproducible and high-yield peptide synthesis.

Experimental Workflow for Fmoc/tBu SPPS

The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.

Caption: A single cycle of amino acid addition in Fmoc SPPS.

Detailed Protocol for a Single Fmoc SPPS Cycle:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 1 hour.[4]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature with gentle agitation.[1][16] Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-6 times) to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[1]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF.[1] Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[4]

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[1] The resin is now ready for the next deprotection and coupling cycle.

Experimental Workflow for Boc/Bzl SPPS

The workflow for the Boc/Bzl strategy involves alternating acidic deprotection and neutralization steps.

Caption: A single cycle of amino acid addition in Boc SPPS.

Detailed Protocol for a Single Boc SPPS Cycle:

-

Resin Swelling: Swell the resin (e.g., MBHA resin) in dichloromethane (DCM) for at least 1 hour.[4]

-

Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 30 minutes.[4][5]

-

Washing: Wash the resin with DCM (3 times), isopropanol (2 times), and then DCM again (3 times) to remove TFA and byproducts.[4]

-

Neutralization: Treat the resin with a solution of 10% DIPEA in DCM for 2 minutes to neutralize the protonated α-amino group.[9] Repeat this step.

-

Washing: Wash the resin thoroughly with DCM (5 times) to remove excess DIPEA.[1]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) in DMF or a DMF/DCM mixture.[4]

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DCM (3-5 times) to remove excess reagents. The resin is now ready for the next cycle.

Protocol for Alloc Group Removal:

This protocol is for the selective deprotection of an Alloc-protected side chain on a peptide that is still attached to the resin.

-

Resin Preparation: Swell the peptide-resin in DCM. Ensure the N-terminus is protected (e.g., with Fmoc or an acetyl cap).

-

Deprotection Cocktail: Prepare a solution of Palladium(0)tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.2-3 equivalents) and a scavenger like phenylsilane (20 equivalents) in an inert solvent like DCM or a mixture of CHCl₃/AcOH/NMM.[17] This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon).

-

Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 30 minutes to 2 hours.[17]

-

Washing: Wash the resin thoroughly with the reaction solvent, followed by DMF and DCM to remove the catalyst and byproducts. The newly exposed free amine on the side chain is now available for further modification.

Conclusion

The strategy of orthogonal protection is an indispensable tool in modern peptide synthesis. It provides the necessary control and flexibility to construct not only simple linear peptides but also complex architectures with diverse modifications.[3] The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the synthesis, including the nature of the target peptide, the scale of the synthesis, and the presence of sensitive moieties.[1] The addition of further orthogonal protecting groups like Alloc expands the synthetic possibilities, enabling the creation of novel and intricate peptide-based molecules for research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. benchchem.com [benchchem.com]

- 13. vapourtec.com [vapourtec.com]

- 14. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of unexpected protecting group removal in solid‐phase peptide synthesis: Quantified using continuous flow methods | Semantic Scholar [semanticscholar.org]

- 16. rsc.org [rsc.org]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

The Cornerstone of Peptide Synthesis: A Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, has become the cornerstone of modern peptide science.[1] Its introduction dramatically simplified the synthesis of peptides by anchoring the growing peptide chain to an insoluble solid support, or resin.[1][2][3] This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to mere filtration and washing to remove soluble by-products and unreacted reagents.[2][3][4] This in-depth guide elucidates the fundamental principles of SPPS, detailing the core chemistries, experimental protocols, and critical considerations for synthesizing peptides with high fidelity.

Core Principles of SPPS

The ingenuity of SPPS lies in its cyclical process, which builds a peptide in the C-terminal to N-terminal direction.[2][4] The synthesis begins by covalently attaching the C-terminal amino acid to a solid support.[1] The entire process can be broken down into a series of repeated steps: deprotection of the Nα-amino group, washing, coupling of the next Nα-protected amino acid, and another series of washes.[3][5] This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the removal of all protecting groups and cleavage of the peptide from the resin.[1][5]

A key concept in SPPS is the use of orthogonal protecting groups .[5] This strategy employs a temporary protecting group for the Nα-amino group and more permanent protecting groups for the reactive side chains of the amino acids.[5] An orthogonal protection scheme allows for the selective removal of the Nα-protecting group at each cycle without affecting the side-chain protecting groups, which are only removed at the end of the synthesis.[5]

Two primary chemistries dominate the landscape of SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. The choice between these two approaches dictates the types of reagents and cleavage conditions used throughout the synthesis.

The SPPS Cyclical Workflow

The general workflow of SPPS is a systematic and repetitive process that enables the controlled, stepwise addition of amino acids.

Boc/Bzl Protection Strategy

The Boc/Bzl strategy, the original method developed by Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based (Bzl) groups for side-chain protection.[5] This is not a truly orthogonal system, as both types of protecting groups are removed by acid, but their removal requires different acid strengths.[2][5] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage require a strong acid, such as hydrogen fluoride (HF), for cleavage.[2][6]

Experimental Protocol: Boc SPPS Cycle

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Merrifield or MBHA resin) in a reaction vessel.[6]

-

Add a suitable solvent, such as dichloromethane (DCM), to swell the resin for 30-60 minutes with gentle agitation.[6]

-

Drain the solvent by filtration.[6]

2. Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[7]

-

Perform a short prewash for 1-5 minutes, drain, and then add fresh deprotection solution.[6][7]

-

Agitate the mixture for 15-25 minutes.[7]

-

Drain the solution and wash the resin with DCM and then isopropanol (IPA) to remove residual acid.[7]

3. Neutralization:

-

Wash the resin with a 5% or 10% solution of diisopropylethylamine (DIEA) in DCM or DMF.[6]

-

Agitate for 1-2 minutes and drain.[6]

-

Repeat the neutralization step to ensure the complete formation of the free amine.[6]

-

Wash the resin thoroughly with DCM and/or DMF to remove excess base.[6]

4. Amino Acid Coupling:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[6]

-

Add this solution to the neutralized peptide-resin.[6]

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[6]

-

Agitate the mixture for 1-2 hours at room temperature.[6]

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[6]

-

Once complete, drain the coupling solution and wash the resin with DMF and DCM.[6]

5. Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[6]

-

Treat the resin with a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), typically at 0°C for 1-2 hours.[6]

-

The cleavage cocktail often includes scavengers (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) to trap reactive carbocations generated from the protecting groups.[6]

-

Precipitate the crude peptide with cold diethyl ether, collect by filtration or centrifugation, and wash to remove scavengers.[6]

-

Dry the peptide under vacuum.[6]

Fmoc/tBu Protection Strategy

The Fmoc/tBu strategy is a widely used orthogonal protection scheme.[5] It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for side-chain protection.[5][8] The Fmoc group is typically removed with a solution of piperidine in DMF, while the final cleavage and side-chain deprotection are performed with a strong acid like TFA.[8][9]

Experimental Protocol: Fmoc SPPS Cycle

1. Resin Swelling:

-

Place the desired resin (e.g., Rink Amide or Wang resin) in a reaction vessel.[10]

-

Add DMF or DCM (approx. 10 mL per gram of resin) and agitate for 1-2 hours at room temperature.[10]

-

Drain the solvent.[10]

2. Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.[11]

-

Agitate for an initial 5-7 minutes, drain, and add a fresh solution for another 15-20 minutes to ensure complete deprotection.

-

Drain the piperidine solution and wash the resin thoroughly with DMF to remove all traces of piperidine.[11]

3. Amino Acid Coupling:

-

In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid and a coupling agent (e.g., HBTU, HATU, HCTU) in DMF.

-

Add 6-10 equivalents of a base, such as DIEA or N-methylmorpholine (NMM), to the amino acid solution to activate it.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitor for completion with a Kaiser test.

-

Drain the coupling solution and wash the resin with DMF and DCM.

4. Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it completely.

-

Add a cleavage cocktail, typically containing TFA and scavengers (e.g., TFA/H2O/triisopropylsilane), to the resin.[8]

-

Allow the reaction to proceed for 2-4 hours at room temperature.[8][10]

-

Filter the resin to collect the filtrate containing the cleaved peptide.[10]

-

Precipitate the peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and wash with ether multiple times.[10]

-

Dry the crude peptide pellet under vacuum.[10]

Quantitative Data Summary

| Parameter | Boc SPPS | Fmoc SPPS |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | 50% TFA in DCM[6][7] | 20% Piperidine in DMF[11] |

| Deprotection Time | 15-30 minutes[7] | 10-20 minutes |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl (tBu) or Trityl (Trt) based[5] |

| Final Cleavage Reagent | Strong acids (HF, TFMSA)[6] | TFA-based cocktails[8] |

| Cleavage Time | 1-2 hours[6] | 2-4 hours[10] |

| Amino Acid Equivalents | 2-4 eq.[6] | 3-5 eq. |

| Coupling Agent Equivalents | 2-4 eq.[6] | 3-5 eq. |

| Base Equivalents (Coupling) | 4-6 eq. (DIEA)[6] | 6-10 eq. (DIEA, NMM) |

Conclusion

Solid-Phase Peptide Synthesis has fundamentally transformed the fields of chemistry, biology, and medicine, enabling the routine and automated synthesis of peptides for a vast array of applications, from basic research to drug discovery and development. The choice between the Boc and Fmoc strategies depends on the specific peptide sequence, the desired scale of synthesis, and available laboratory equipment. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist aiming to successfully synthesize high-quality peptides. Subsequent purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), is a critical final step to ensure the desired purity of the final peptide product.[6][10]

References

- 1. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

Methodological & Application

Application Notes and Protocols for H-Glu-OtBu.HCl Coupling in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of H-Glu-OtBu.HCl in Solid-Phase Peptide Synthesis (SPPS). This document outlines various coupling protocols, discusses the selection of reagents, and addresses potential side reactions to ensure the efficient and successful synthesis of peptides containing glutamic acid.

Glutamic acid, with its reactive side-chain carboxyl group, requires protection to prevent unwanted side reactions during peptide synthesis.[1] The tert-butyl (OtBu) ester is a commonly used protecting group for the γ-carboxyl group of glutamic acid due to its stability under the basic conditions used for Fmoc group removal and its lability in the final acidic cleavage step.[1][2] this compound is a key building block in the Fmoc/tBu strategy of SPPS.[3]

Coupling Reagent Performance

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[4] Uronium/aminium and phosphonium salt-based reagents are generally preferred for their high reactivity.[5][6] The following table summarizes the performance of common coupling reagents applicable to this compound coupling.

| Coupling Reagent | Chemical Name | Typical Coupling Efficiency | Key Advantages | Potential Disadvantages |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High | Cost-effective, widely used, and efficient for most amino acids.[7] | Can cause guanidinylation of the N-terminus if used in excess.[8] |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Very High | Generally more reactive than HBTU, faster reaction rates, and effective for sterically hindered couplings.[6][9] | More expensive than HBTU. |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Very High | High reactivity, often comparable to or exceeding HATU.[10] | |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High | Does not cause guanidinylation, making it a good choice for in-situ activation. | By-product (HMPA) is a suspected carcinogen. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Good to High | Cost-effective, and the combination helps to suppress racemization.[6] | Formation of insoluble diisopropylurea (DIU) by-product can complicate washing steps. Slower reaction rates compared to uronium salts. |

| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | High | OxymaPure is a superior additive to HOBt, offering better suppression of racemization and improved safety (non-explosive).[8] | Formation of DIU by-product. |

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine. These protocols assume a standard Fmoc-based SPPS workflow.

Protocol 1: Standard HBTU/DIPEA Coupling

This protocol is a widely used and generally effective method for coupling most amino acids.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Glu(OtBu)-OH

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents, optional but recommended) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the solution and agitate for 1-2 minutes for pre-activation.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), the coupling step should be repeated with a fresh solution of activated amino acid.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 2: High-Efficiency HATU/DIPEA Coupling

This protocol is recommended for difficult couplings or when faster reaction times are desired.[11]

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Glu(OtBu)-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the reaction vessel at room temperature for 30-60 minutes.

-

-

Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Protocol 3: DIC/OxymaPure Coupling

This protocol is a good alternative that minimizes racemization and avoids the use of uronium/aminium salts.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Glu(OtBu)-OH

-

DIC (N,N'-Diisopropylcarbodiimide)

-

OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Potential Side Reactions

Pyroglutamate Formation

If this compound is the N-terminal amino acid, it can undergo intramolecular cyclization to form pyroglutamate, especially during the activation of the subsequent amino acid.[3] This side reaction leads to the termination of the peptide chain.

Mitigation Strategies:

-

Accelerate the coupling step: Use a highly efficient coupling reagent like HATU to minimize the time the N-terminal glutamic acid is exposed to activation conditions.[3]

-

In-situ activation: Add the coupling reagent directly to the mixture of the amino acid and the resin-bound peptide instead of pre-activating the amino acid separately.

Visualizations

Caption: General workflow for a single coupling cycle of this compound in Fmoc-SPPS.

References

- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. mesalabs.com [mesalabs.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Deprotection of tert-Butyl Ethers using Trifluoroacetic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl (OtBu) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis, particularly in the construction of complex molecules such as peptides and natural products. Its stability to a broad range of chemical conditions, including basic, nucleophilic, and catalytic hydrogenation conditions, makes it an invaluable tool for multistep synthetic campaigns. The removal of the OtBu group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice due to its efficacy and volatility, which simplifies product isolation.

These application notes provide a comprehensive overview of the deprotection of OtBu groups using TFA, detailing the reaction mechanism, optimized protocols, and critical parameters to ensure high-yield and clean conversion.

Reaction Mechanism

The deprotection of a tert-butyl ether with trifluoroacetic acid proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism. The key steps are as follows:

-

Protonation: The ether oxygen is protonated by the strong acid, TFA, forming a good leaving group (a tert-butanol-like species).

-

Carbocation Formation: The protonated ether cleaves to generate a relatively stable tertiary carbocation (tert-butyl cation) and the free alcohol.

-

Quenching/Elimination: The highly reactive tert-butyl cation is subsequently quenched by a nucleophile or undergoes elimination to form isobutylene gas.

The generation of the electrophilic tert-butyl cation can lead to side reactions, particularly alkylation of sensitive functional groups within the substrate (e.g., tryptophan or tyrosine residues in peptides). To mitigate these undesired reactions, scavengers are typically added to the reaction mixture to trap the carbocation.

Caption: SN1 mechanism for the TFA-mediated deprotection of a tert-butyl ether.

Quantitative Data Summary

The efficiency of OtBu deprotection and the minimization of side reactions are influenced by several factors, including TFA concentration, temperature, reaction time, and the choice of scavengers. The following tables summarize quantitative data from various studies.

Table 1: Effect of Scavengers on Deprotection Purity

This table illustrates the impact of different scavengers on the purity of a model peptide containing a Cysteine residue, which is susceptible to alkylation by the tert-butyl cation.[1]

| Cleavage Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5) | Desired Peptide (%) | S-tBu Side Product (%) |

| No additional scavenger | 75.2 | 15.4 |

| Dithiothreitol (DTT) | 85.1 | 4.9 |

| Thioanisole | 84.3 | 6.2 |

| m-Cresol | 82.5 | 7.8 |

| Anisole | 81.9 | 8.5 |

Data adapted from a study on a Cys-containing peptide, illustrating the effectiveness of various scavengers in preventing tBu-related side reactions.[1]

Table 2: Influence of Temperature and Reaction Time

The following data demonstrates the effect of temperature and cleavage duration on the formation of S-tert-butylated side products during the TFA cleavage of a linear somatostatin analogue.

| Entry | Temperature (°C) | Time (h) | Peptide (%) | C-terminal Cys S-tbutyl (%) |

| 1 | 25 | 1 | 81.5 | 15.4 |

| 2 | 25 | 0.5 | 87.2 | 11.1 |

| 3 | 40 | 0.5 | 76.1 | 18.8 |

This data suggests that shorter reaction times at lower temperatures can minimize the formation of alkylated side products.

Table 3: Common TFA Cleavage Cocktails

A variety of cleavage cocktails have been developed to address the deprotection of peptides with different amino acid compositions.

| Cleavage Cocktail | Composition (v/v) | Application Notes |

| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for most peptides.[1] |

| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing multiple sensitive residues like Trp, Met, Cys, and Tyr. |

Experimental Protocols

Protocol 1: Standard Deprotection of an OtBu-Protected Small Molecule

This protocol describes a general procedure for the deprotection of a tert-butyl ether in a solution phase.

Materials:

-

OtBu-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Scavenger (e.g., triisopropylsilane (TIS) or anisole), if required

Procedure:

-

Reaction Setup: Dissolve the OtBu-protected compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution. A common concentration range is 20-50% TFA in DCM. For substrates with other acid-labile groups, the concentration and temperature should be carefully optimized.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

-

Redissolve the residue in an organic solvent such as ethyl acetate or DCM.

-

Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Wash the organic layer sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude deprotected product.

-

Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as required.

Protocol 2: Deprotection and Cleavage from Solid-Phase Peptide Synthesis (SPPS) Resin

This protocol is for the final deprotection and cleavage of a peptide from the solid support.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the dried peptide-resin with DCM and dry it thoroughly under vacuum.[1]

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1] Allow the mixture to stand at room temperature with occasional swirling for 1.5 to 2 hours.[1]

-

Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]

-

Work-up: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and TFA.[1]

-

Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[1]

Visualizations

Caption: A typical experimental workflow for the deprotection of an OtBu group.

References

Application Notes: The Strategic Use of H-Glu-OtBu.HCl in the Synthesis of Bioactive Peptides

Introduction

The synthesis of bioactive peptides is a cornerstone of modern drug discovery and biochemical research. The precise assembly of amino acid sequences requires a strategic use of protecting groups to prevent unwanted side reactions. H-Glu-OtBu.HCl (L-Glutamic acid γ-tert-butyl ester hydrochloride) is a critical building block in this field, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1][2] Glutamic acid possesses a side-chain carboxylic acid group that must be masked during peptide bond formation to avoid branching or side reactions. The tert-butyl (OtBu) ester serves as an ideal protecting group for this gamma-carboxyl group due to its stability under the basic conditions used for N-α-Fmoc group removal (e.g., piperidine) and its clean, quantitative cleavage under mild acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection step.[1][3] This orthogonality is fundamental to the successful synthesis of complex peptides.[2]

Core Applications

This compound is instrumental in the synthesis of numerous bioactive peptides where a glutamic acid residue is crucial for biological function. Notable examples include:

-

Metabolic Peptides (GLP-1 Analogs): Glucagon-like peptide-1 (GLP-1) analogs, such as Liraglutide, are used in the treatment of type 2 diabetes. The synthesis of these complex peptides often involves the incorporation of glutamic acid residues, where this compound serves as the key protected building block.[4][5] The glutamic acid side chain is often used as a linker for conjugation with other molecules, such as fatty acids, to enhance the peptide's bioavailability and half-life.[4]

-

Neuropeptides (Neurotensin and Analogs): Neurotensin is a tridecapeptide involved in various physiological processes, including pain modulation, blood pressure regulation, and muscle contraction.[6][7] The synthesis of neurotensin and its analogs for structure-activity relationship (SAR) studies relies on the precise incorporation of glutamic acid at position 4, a task efficiently accomplished using this compound in SPPS.[6][8]

-

Complex Peptide Structures: Beyond linear sequences, the selective deprotection capabilities offered by the OtBu group are pivotal for creating more complex architectures like cyclic peptides or for conjugating peptides to other molecules to improve their therapeutic properties.[1]

Orthogonal Protection in Fmoc/tBu Synthesis

The core principle enabling the use of this compound is the orthogonal protection scheme of the Fmoc/tBu strategy. The N-terminal Fmoc group is base-labile, while the side-chain OtBu group is acid-labile, allowing for selective removal at different stages of the synthesis.

Experimental Protocols

Protocol 1: Incorporation of Glu(OtBu) via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual coupling cycle for incorporating an this compound residue into a peptide chain growing on a solid support resin using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

-

Hydroxybenzotriazole (HOBt) or suitable additive

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

SPPS reaction vessel

Methodology:

-

Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIPEA (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the deprotected resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.[3]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Peptide Cleavage and Deprotection

This protocol outlines the final step where the synthesized peptide is cleaved from the resin, and all side-chain protecting groups, including the OtBu group on glutamic acid, are removed.

Materials:

-

Peptide-resin (fully synthesized)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (e.g., 95:2.5:2.5 v/v/v). The exact composition may vary depending on the peptide sequence.

-

Cold diethyl ether

-

Centrifuge and tubes

Methodology:

-

Preparation: Dry the peptide-resin thoroughly under vacuum.

-

Cleavage Reaction:

-

Place the dry resin in a reaction vessel.

-

Add the cold cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

-

Stir the mixture at room temperature for 2-3 hours. The OtBu group is readily cleaved under these acidic conditions.[9]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the TFA solution under a gentle stream of nitrogen.

-

Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.

-

-

Isolation and Drying:

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and TFA.

-

Dry the crude peptide pellet under vacuum to obtain a solid powder.[9]

-

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

The crude peptide requires purification to isolate the target sequence from impurities generated during synthesis.

Materials:

-

Crude peptide

-

RP-HPLC system with a preparative C18 column[10]

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water[11]

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[11]

-

Lyophilizer

Methodology:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase A).

-

HPLC Purification:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Run a linear gradient to elute the peptide, for example, from 5% to 65% Mobile Phase B over 60 minutes. The exact gradient must be optimized for the specific peptide.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).

-

-

Fraction Collection and Analysis:

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity by mass spectrometry.

-

-

Lyophilization: Pool the fractions that meet the desired purity (e.g., >95%) and freeze-dry (lyophilize) to obtain the final purified peptide as a fluffy white powder.[10]

Quantitative Data Summary

The efficiency of peptide synthesis steps is critical for the overall yield and purity of the final product. The following tables provide representative data for coupling and deprotection steps involving glutamic acid derivatives, adapted from established protocols. Actual yields can vary based on the specific peptide sequence and reaction conditions.

Table 1: Representative Coupling Reaction Yields

| N-Protected Glu Derivative | Coupling Partner | Solvent | Typical Yield (%) |

|---|---|---|---|

| Z-Glu(OtBu)-ONp | H-Ala-OMe·HCl | DMF | 85-95 |

| Z-Glu(OtBu)-ONp | H-Gly-OEt·HCl | DMF | 88-96 |

| Z-Glu(OtBu)-ONp | H-Leu-OBn·HCl | DCM/DMF | 80-90 |

(Data adapted from similar solution-phase peptide synthesis protocols for illustrative purposes)[9]

Table 2: Deprotection Step Efficiency

| Protecting Group | Deprotection Method | Reagents | Typical Yield (%) |

|---|---|---|---|

| Z (Carbobenzoxy) | Catalytic Hydrogenation | H₂, 10% Pd/C in MeOH | >95 |

| OtBu (tert-butyl) | Acidolysis | TFA/DCM (1:1) | >95 |

(Data adapted from established deprotection protocols)[9]

Application in Bioactive Peptide Signaling

Peptides synthesized using this compound, such as GLP-1 analogs, exert their effects by interacting with specific cellular pathways. GLP-1 analogs bind to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), primarily on pancreatic β-cells, initiating a signaling cascade that enhances glucose-dependent insulin secretion.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]

- 6. Synthesis and activities of neurotensin, and its acid and amide analogs: possible natural occurrence of [Gln4]-neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological studies of novel neurotensin(8-13) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for H-Glu-OtBu.HCl in PSMA-Targeting Probe Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Glutamic acid γ-tert-butyl ester hydrochloride (H-Glu-OtBu.HCl) in the synthesis of prostate-specific membrane antigen (PSMA) targeting probes. Detailed protocols for synthesis and evaluation, along with data presentation and pathway visualizations, are included to facilitate research and development in this area.

Introduction to PSMA and this compound